molecular formula C9H14O2 B14749883 rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal

rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal

Cat. No.: B14749883
M. Wt: 154.21 g/mol
InChI Key: ZSTYAQLLVODWMQ-AFRAPRFESA-N
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Description

“rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” is an organic compound that belongs to the class of epoxides and aldehydes. This compound features an oxirane ring (epoxide) and an aldehyde functional group, making it a versatile molecule in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” typically involves the following steps:

    Epoxidation: The starting material, a suitable alkene, undergoes epoxidation using a peracid (e.g., m-chloroperbenzoic acid) to form the oxirane ring.

    Aldehyde Formation: The resulting epoxide is then subjected to oxidation conditions to introduce the aldehyde functional group. This can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted products.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Substituted epoxides

Scientific Research Applications

“rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of “rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. The aldehyde group can form Schiff bases with amines, further contributing to its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Epoxides: Compounds with an oxirane ring, such as ethylene oxide and propylene oxide.

    Aldehydes: Compounds with an aldehyde group, such as benzaldehyde and acetaldehyde.

Uniqueness

“rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” is unique due to the presence of both an epoxide and an aldehyde functional group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(E)-5-[(2R,3S)-3-ethyloxiran-2-yl]pent-2-enal

InChI

InChI=1S/C9H14O2/c1-2-8-9(11-8)6-4-3-5-7-10/h3,5,7-9H,2,4,6H2,1H3/b5-3+/t8-,9+/m0/s1

InChI Key

ZSTYAQLLVODWMQ-AFRAPRFESA-N

Isomeric SMILES

CC[C@H]1[C@H](O1)CC/C=C/C=O

Canonical SMILES

CCC1C(O1)CCC=CC=O

Origin of Product

United States

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